3-amino-2H-1,4-benzoxazin-2-one

Vue d'ensemble

Description

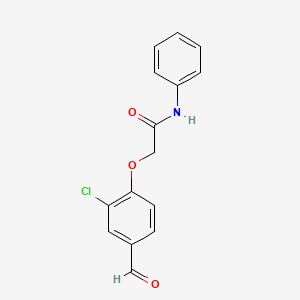

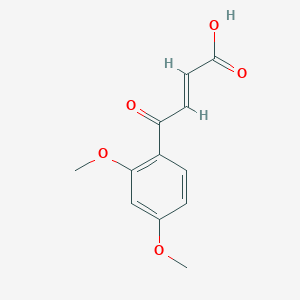

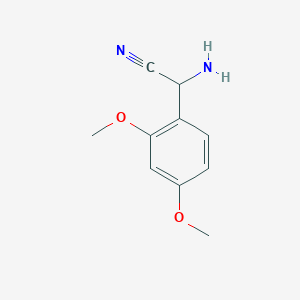

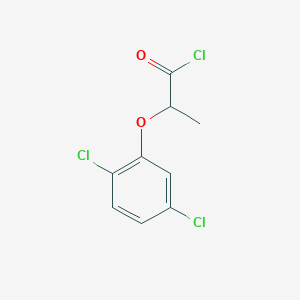

3-amino-2H-1,4-benzoxazin-2-one is a heterocyclic compound . It is a benzoxazine derivative and serves as a building block for various natural and synthetic organic compounds . The molecular formula of this compound is C8H6N2O2 .

Synthesis Analysis

The synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives, which includes 3-amino-2H-1,4-benzoxazin-2-one, can be achieved through a one-pot method. This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . Another synthesis method involves reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

The molecular weight of 3-amino-2H-1,4-benzoxazin-2-one is 162.14544 . The IUPAC Standard InChI of a similar compound, 2H-1,4-Benzoxazin-3(4H)-one, is InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) .Applications De Recherche Scientifique

Anti-Inflammatory Properties

3-amino-2H-1,4-benzoxazin-2-one: and its derivatives have been investigated for their anti-inflammatory effects. These compounds exhibit the ability to modulate inflammatory pathways, making them promising candidates for drug development . Researchers have explored their potential in managing inflammatory conditions such as arthritis, asthma, and autoimmune diseases.

Analgesic Activity

The benzoxazinone scaffold has shown analgesic properties. By interacting with pain receptors or modulating neurotransmitter release, these compounds may offer pain relief. Further studies are needed to elucidate their mechanisms of action and optimize their efficacy .

Antifungal Agents

Certain benzoxazinones exhibit antifungal activity. Researchers have explored their potential as novel antifungal agents against various fungal pathogens. These compounds could contribute to combating fungal infections in both clinical and agricultural settings .

Neuroprotective Effects

Studies suggest that benzoxazinones possess neuroprotective properties. They may help prevent neuronal damage caused by oxidative stress, inflammation, or neurodegenerative diseases. These findings open avenues for developing neuroprotective drugs .

Antibacterial Activity

Benzoxazinones have demonstrated antibacterial effects against various bacterial strains. Researchers have investigated their potential as alternatives to conventional antibiotics. These compounds could address the growing concern of antibiotic resistance .

Drug Design and Optimization

Given the diverse pharmacological activities associated with benzoxazinones, researchers continue to synthesize novel derivatives. By modifying the structure, substituents, or functional groups, they aim to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. These efforts contribute to drug discovery and optimization .

Mécanisme D'action

Target of Action

3-Amino-2H-1,4-benzoxazin-2-one is a heterocyclic compound Similar compounds like benzoxazinones have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzoxazinones, which share a similar structure, have been reported to exhibit antimicrobial properties . They are also known to inhibit interleukin-1, which plays a role in immune and anti-inflammatory responses .

Biochemical Pathways

Benzoxazinoids, a class of compounds that includes benzoxazinones, are known to be involved in plant defense mechanisms . They form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates .

Result of Action

Benzoxazinones have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and immune-modulating effects .

Action Environment

The action, efficacy, and stability of 3-amino-2H-1,4-benzoxazin-2-one can be influenced by various environmental factors. For instance, the compound’s solubility and volatility could affect its distribution in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .

Orientations Futures

Benzoxazinoids, including 3-amino-2H-1,4-benzoxazin-2-one, have been the subject of extensive research due to their wide range of biological activities. Future research could focus on their potential for crop protection and pest management, as well as their role in regulating other defense mechanisms .

Propriétés

IUPAC Name |

3-amino-1,4-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-7-8(11)12-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALLAVYXVKQOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303228 | |

| Record name | 3-Amino-2H-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2H-1,4-benzoxazin-2-one | |

CAS RN |

83566-34-1 | |

| Record name | 3-Amino-2H-1,4-benzoxazin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83566-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2H-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 10-[(3E,5E)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B3038171.png)

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/structure/B3038187.png)